Boc-DL-Phg-OH Boc-DL-Phg-OH
Brand Name: Vulcanchem
CAS No.: 2900-27-8; 33125-05-2; 3601-66-9
VCID: VC5539399
InChI: InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16)
SMILES: CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O
Molecular Formula: C13H17NO4
Molecular Weight: 251.282

Boc-DL-Phg-OH

CAS No.: 2900-27-8; 33125-05-2; 3601-66-9

Cat. No.: VC5539399

Molecular Formula: C13H17NO4

Molecular Weight: 251.282

* For research use only. Not for human or veterinary use.

Boc-DL-Phg-OH - 2900-27-8; 33125-05-2; 3601-66-9

Specification

CAS No. 2900-27-8; 33125-05-2; 3601-66-9
Molecular Formula C13H17NO4
Molecular Weight 251.282
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetic acid
Standard InChI InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16)
Standard InChI Key HOBFSNNENNQQIU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O

Introduction

Structural and Nomenclature Overview

Boc-DL-Phg-OH, systematically named 2-[(tert-butoxycarbonyl)amino]-2-phenylacetic acid, belongs to the class of N-protected α-amino acids. The racemic DL designation indicates an equimolar mixture of the D- and L-enantiomers, distinguishing it from enantiopure variants such as Boc-L-phenylglycine (CAS 33125-05-2) . The Boc group ((CH3)3C-O-CO(\text{CH}_3)_3\text{C-O-CO}) protects the amine functionality, preventing unwanted side reactions during peptide elongation . Key structural features include:

  • Chiral center: The α-carbon bonded to both the amino and carboxylic acid groups.

  • Aromatic moiety: A phenyl ring contributing to hydrophobicity and π-π interactions.

  • Protecting group: The Boc group, which is acid-labile and removable under mild acidic conditions .

Synthesis and Manufacturing

Synthetic Routes

Boc-DL-Phg-OH is typically synthesized via N-Boc protection of DL-phenylglycine. A representative method involves reacting DL-phenylglycine with di-tert-butyl dicarbonate ((Boc)2O(\text{Boc})_2\text{O}) in the presence of a base. For example, tetramethylammonium hydroxide (TMAH) facilitates deprotonation of the amine, enabling efficient Boc protection .

DL-Phenylglycine+(Boc)2OTMAHBoc-DL-Phg-OH+Byproducts\text{DL-Phenylglycine} + (\text{Boc})_2\text{O} \xrightarrow{\text{TMAH}} \text{Boc-DL-Phg-OH} + \text{Byproducts}

This method yields Boc-DL-Phg-OH with an 88% isolated yield under optimized conditions . The racemic nature of the starting material ensures a 1:1 enantiomeric ratio in the product.

Purification and Characterization

Purification is achieved via recrystallization from solvents like ethanol or methanol, yielding a white crystalline powder . Analytical techniques confirm purity:

  • HPLC: Purity >98.0% .

  • Neutralization titration: Confirms carboxylic acid functionality .

  • NMR spectroscopy: Validates structural integrity, including Boc group presence .

Physical and Chemical Properties

Thermodynamic Data

PropertyValueSource
Melting Point112 °C
Boiling Point407.2 ± 38.0 °C (Predicted)
Density1.182 ± 0.06 g/cm³
Specific Rotation (α\alpha)-1.0 to +1.0° (C=1% in EtOH)

Solubility and Stability

  • Solubility: Insoluble in water; soluble in dimethyl sulfoxide (DMSO) and methanol .

  • Stability: Hygroscopic and air-sensitive, requiring storage under inert gas (e.g., nitrogen) at 0–10°C .

Applications in Research and Industry

Peptide Synthesis

Boc-DL-Phg-OH is a cornerstone in solid-phase peptide synthesis (SPPS). The Boc group shields the amine during coupling, while the carboxylic acid participates in amide bond formation. Its racemic nature is exploited in combinatorial libraries to screen for bioactive peptide conformers .

Asymmetric Catalysis

In chiral catalysis, Boc-DL-Phg-OH serves as a ligand precursor. For instance, it facilitates regioselective [4 + 2] cycloadditions between β-substituted enones and malononitriles, enabling access to enantiomerically enriched nitrocyclohexene derivatives .

Drug Development

The Boc group enhances the pharmacokinetic properties of drug candidates by improving solubility and metabolic stability. Boc-DL-Phg-OH derivatives are investigated as protease inhibitors and neurotransmitter analogs, particularly in neuroscience .

Comparative Analysis with Enantiopure Analogues

ParameterBoc-DL-Phg-OHBoc-L-Phenylglycine
Optical ActivityRacemic (α0°\alpha \approx 0°)[α\alpha] = +135.0° (MeOH)
ApplicationsRacemic crystallography, ligand screeningEnantioselective synthesis
Cost~$62.00/25g ~$55.00/1g

Future Directions

Recent advances highlight Boc-DL-Phg-OH’s potential in:

  • Bioconjugation: Attaching fluorophores or targeting moieties for cancer theranostics .

  • Material Science: Designing chiral metal-organic frameworks (MOFs) for enantioselective adsorption .

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